APS6-45

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

APS6-45 est un inhibiteur de la signalisation RAS/MAPK, actif par voie orale et calibré sur la tumeur, qui inhibe la signalisation RAS/MAPK et présente une activité antitumorale . Il a montré une efficacité significative dans la suppression de la croissance des cellules de carcinome médullaire de la thyroïde humaine .

Applications De Recherche Scientifique

APS6-45 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in studies involving RAS/MAPK signaling pathways.

Biology: Employed in research on cell signaling and cancer biology.

Medicine: Investigated for its potential therapeutic effects in treating medullary thyroid carcinoma and other cancers.

Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Mécanisme D'action

Target of Action

The primary targets of APS6-45 are components of the RAS/MAPK signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various forms of cancer .

Mode of Action

This compound acts by inhibiting the RAS/MAPK signaling pathway . It suppresses the growth of certain cancer cells, such as medullary thyroid carcinoma (MTC) cells . This compound exhibits strong inhibitory effects on Ret-mediated transformation, which is a key process in the development of many cancers .

Biochemical Pathways

By inhibiting the RAS/MAPK signaling pathway, this compound affects a number of downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The inhibition of these pathways can lead to the suppression of tumor growth .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties. It is orally active and reaches a concentration of approximately 10 µM in blood plasma when dosed orally . This compound also has a relatively long half-life of 5.6 hours, which is similar to the pharmacokinetic parameters of Sorafenib, a well-known cancer drug .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It strongly suppresses the growth of human MTC cells and inhibits the growth of established tumors in xenografted mice . This compound treatment leads to partial or complete responses in a significant proportion of dosed mice .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de APS6-45 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement disponibles dans le domaine public. On sait que le composé est produit dans des conditions strictes pour garantir une pureté et une efficacité élevées .

Analyse Des Réactions Chimiques

Types de réactions

APS6-45 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Le composé peut être réduit pour produire différents produits.

Substitution : This compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions varient en fonction du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent divers dérivés qui conservent la structure de base du composé tout en présentant différentes activités biologiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans des études impliquant des voies de signalisation RAS/MAPK.

Biologie : Employé dans la recherche sur la signalisation cellulaire et la biologie du cancer.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement du carcinome médullaire de la thyroïde et d'autres cancers.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et comme outil dans la découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant la voie de signalisation RAS/MAPK. Cette voie est cruciale pour la prolifération et la survie des cellules, et son inhibition conduit à la suppression de la croissance tumorale. This compound se lie sélectivement à des cibles moléculaires spécifiques, y compris RET M918T, et inhibe leur activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Sorafenib : Un autre inhibiteur de la voie RAS/MAPK, mais avec des affinités de liaison et une efficacité différentes.

Cabozantinib : Similaire dans son mécanisme d'action, mais diffère dans ses propriétés pharmacocinétiques et son indice thérapeutique.

Unicité de APS6-45

This compound est unique dans sa capacité à inhiber fortement la signalisation de la voie RAS avec une toxicité minimale chez l'animal entier. Il a montré une efficacité supérieure dans les modèles précliniques par rapport à d'autres composés similaires .

Propriétés

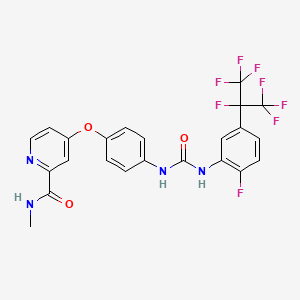

IUPAC Name |

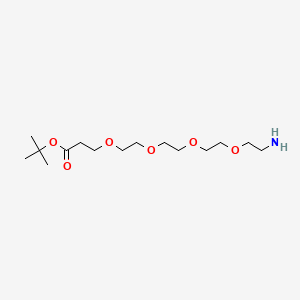

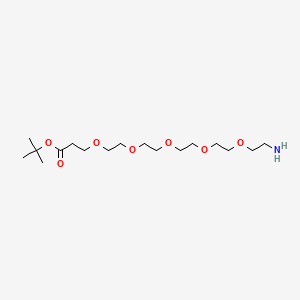

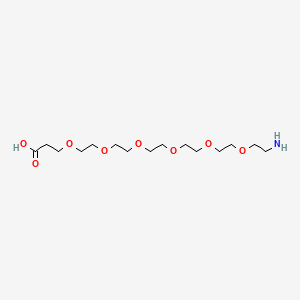

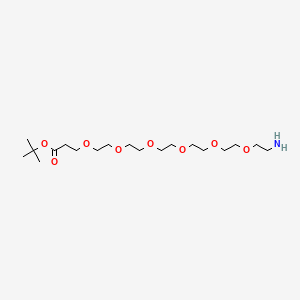

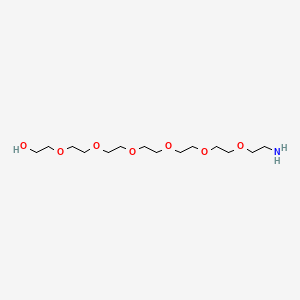

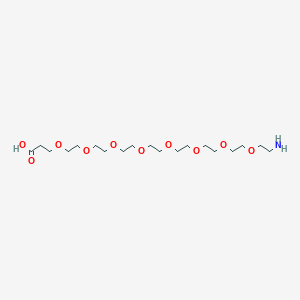

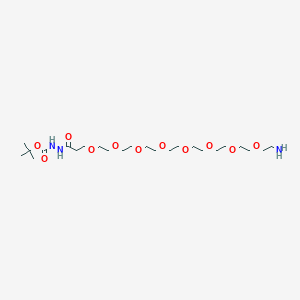

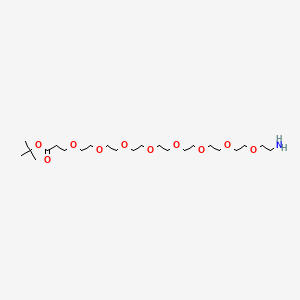

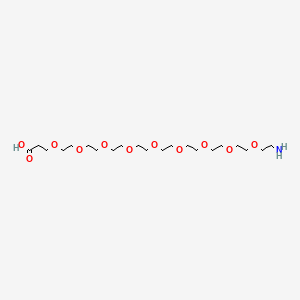

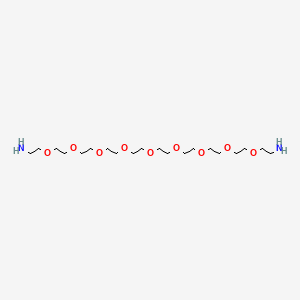

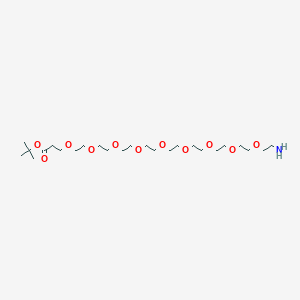

4-[4-[[2-fluoro-5-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F8N4O3/c1-32-19(36)18-11-15(8-9-33-18)38-14-5-3-13(4-6-14)34-20(37)35-17-10-12(2-7-16(17)24)21(25,22(26,27)28)23(29,30)31/h2-11H,1H3,(H,32,36)(H2,34,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUPJRHPAMCBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.